Piperazine phosphate

Description

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

See also: Piperazine (has active moiety); this compound; Thenium Closylate (component of).

Structure

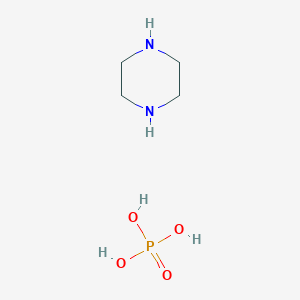

2D Structure

Properties

IUPAC Name |

phosphoric acid;piperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGABIJVFLPSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18534-18-4, 14538-56-8 | |

| Record name | Piperazine, phosphate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine phosphate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of piperazine phosphate. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical and Physical Properties

This compound is the phosphate salt of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. It is primarily used as an anthelmintic agent.[1] The physical and chemical properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Piperazine monophosphate monohydrate, Piperazinium dihydrogen phosphate | [2] |

| Appearance | White crystalline powder or crystals | [2] |

| Odor | Odorless | [2] |

| Taste | Slightly acid taste | [2] |

Structural and Molecular Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂·H₃PO₄·H₂O (monohydrate) | [2] |

| Molecular Weight | 202.15 g/mol (monohydrate), 184.13 g/mol (anhydrous) | [2] |

| CAS Number | 18534-18-4 (monohydrate), 14538-56-8 (anhydrous) | [2] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | Approximately 222°C (with decomposition) | [2] |

| pH (1% w/v solution in water) | 6.0 - 6.5 | [2] |

| Water Content | 8.0% - 9.5% | [2] |

| Solubility | ||

| Water | Sparingly soluble | [2] |

| Formic Acid | Soluble | [2] |

| Acetic Acid (100) | Very slightly soluble | [2] |

| Methanol | Practically insoluble | [2] |

| Ethanol (95%) | Practically insoluble | [2] |

| Diethyl Ether | Practically insoluble | [2] |

| Dilute Hydrochloric Acid | Soluble | [2] |

| pKa (of Piperazine at 25°C) | pKa₁ = 5.35, pKa₂ = 9.73 | [3] |

Molecular and Crystal Structure

The chemical structure of this compound involves an ionic bond between the protonated piperazine cation and the dihydrogen phosphate anion. The piperazine ring typically adopts a chair conformation.

Caption: Chemical structure of piperazinium dihydrogen phosphate.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of this compound, based on official monographs.[2]

Identification

A flowchart for the identification of this compound is presented below.

Caption: Experimental workflow for the identification of this compound.

Assay (Potentiometric Titration)

Objective: To determine the purity of this compound.

Procedure:

-

Accurately weigh approximately 0.15 g of this compound.

-

Dissolve the sample in 10 mL of formic acid.

-

Add 60 mL of acetic acid (100).

-

Titrate the solution with 0.1 mol/L perchloric acid VS (potentiometric titration).

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 mol/L perchloric acid VS is equivalent to 9.207 mg of C₄H₁₀N₂·H₃PO₄.

Determination of Water Content

Objective: To determine the percentage of water in this compound.

Procedure:

-

Weigh accurately about 0.3 g of the sample.

-

Perform a direct titration according to the standard Karl Fischer titration method.

Synthesis

The synthesis of this compound is a straightforward acid-base reaction involving piperazine and phosphoric acid.

Caption: General synthesis scheme for this compound.

A general laboratory-scale synthesis protocol is as follows:

-

Dissolve piperazine in a suitable solvent (e.g., ethanol).

-

Separately, prepare a solution of an equimolar amount of phosphoric acid in the same solvent.

-

Slowly add the phosphoric acid solution to the piperazine solution with constant stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectral Properties

Detailed spectral data for this compound is not extensively published. However, the expected spectral characteristics can be inferred from the structures of piperazine and the phosphate ion.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the secondary amine, C-H bonds of the methylene groups, and the P-O and O-H bonds of the dihydrogen phosphate anion. The official monograph specifies that the IR spectrum, when obtained using the potassium bromide disk method, should be compared with a reference spectrum for identification purposes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the piperazinium cation in this compound is expected to show a singlet for the eight equivalent protons of the methylene groups. The chemical shift will be influenced by the protonation of the nitrogen atoms. The N-H protons will also produce a signal, which may be broad and its position dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show a single signal for the four equivalent carbon atoms of the piperazine ring.

Acid-Base Chemistry

The chemical properties and analysis of this compound are governed by the acid-base equilibria of piperazine. Piperazine is a di-basic compound.

Caption: Acid-base equilibria of the piperazinium ion.

This dual basicity is the basis for the potentiometric titration method used in its assay, where both nitrogen atoms are titrated with a strong acid. The pKa values indicate that at the pH of a 1% solution (6.0-6.5), piperazine exists predominantly as the monoprotonated species.

This guide provides a foundational understanding of the chemical properties and structure of this compound. For further details on specific analytical methods and specifications, consulting the relevant pharmacopeias is recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of piperazine phosphate (C₄H₁₀N₂·H₃PO₄), a compound utilized as an anthelmintic agent.[1][2] The document details established synthesis protocols, outlines a suite of analytical techniques for characterization, presents quantitative data in structured tables, and visualizes key workflows for clarity.

Synthesis of this compound

The primary method for producing this compound is a direct acid-base salt formation reaction between piperazine and phosphoric acid.[2] This straightforward process is valued for its efficiency and control, yielding a crystalline product upon cooling.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the controlled reaction of piperazine with phosphoric acid, followed by crystallization, filtration, and drying to isolate the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Salt Formation

This protocol is based on a common method for the synthesis of this compound.[2]

-

Dissolution: Dissolve anhydrous piperazine in a suitable organic solvent, such as ethanol or dichloromethane, in a reaction vessel. In a separate vessel, dissolve an equimolar amount of phosphoric acid in the same solvent.

-

Heating: Gently heat the phosphoric acid solution to a temperature between 45–60 °C.[2]

-

Reaction: Under continuous stirring, add the piperazine solution dropwise to the heated phosphoric acid solution. The controlled addition ensures a uniform reaction.

-

Crystallization: Once the addition is complete, allow the mixture to cool slowly to room temperature to promote the crystallization of this compound. Further cooling in an ice bath can be used to maximize the yield.

-

Isolation: Collect the resulting white crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound crystals. A common method is drying in an oven at 105 °C for 3 hours.[3]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of physicochemical tests, spectroscopic analysis, and chromatographic methods.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

Caption: A comprehensive workflow for the characterization of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₄H₁₀N₂·H₃PO₄ | [4] |

| Molecular Weight | 184.13 g/mol (anhydrous) | [1][4] |

| Appearance | White crystals or crystalline powder | [4] |

| Taste & Odor | Slightly acid taste, odorless | [4] |

| Melting Point | ~222-226 °C (with decomposition) | [1][4] |

| pH (1g in 100 mL H₂O) | 6.0 – 6.5 | [3][4] |

| pKa | pKa1: 5.35 - 5.68; pKa2: 9.73 - 9.82 | [5][6][7] |

| Water Content | 8.0% – 9.5% (for monohydrate) | [3][4] |

| Solubility | Sparingly soluble in water; practically insoluble in methanol, ethanol, and diethyl ether; soluble in formic acid and dilute HCl.[4] |

Purity and Assay

Pharmacopoeial standards dictate specific limits for impurities and the overall content of the active substance.

| Parameter | Specification | References |

| Assay | ≥ 98.5% (calculated on the anhydrous basis) | [3][4] |

| Chloride | ≤ 0.018% | [4] |

| Heavy Metals | ≤ 10 ppm | [4] |

| Arsenic | ≤ 1 ppm | [4] |

| Chromatographic Purity | Any secondary spot is not more intense than the principal spot from a 0.25% standard solution of ethylenediamine or triethylenediamine. | [3] |

Spectroscopic and Thermal Analysis

Spectroscopic and thermal methods are crucial for confirming the molecular structure and assessing the thermal stability of this compound.

| Analysis Technique | Observed Characteristics | References |

| FTIR Spectroscopy | The infrared absorption spectrum, obtained using the potassium bromide disk method, should exhibit similar intensities of absorption at the same wave numbers as the Reference Spectrum.[4] Characteristic peaks include C-N stretching (1049-1186 cm⁻¹) and CNH deformation vibrations (1475-1556 cm⁻¹).[8] | |

| Thermal Analysis (TGA/DSC) | TGA can be used to determine the water content and decomposition profile.[9][10] For piperazine derivatives, DSC typically shows a sharp endothermic peak corresponding to the crystalline melt, followed by decomposition at higher temperatures.[11] |

Detailed Experimental Protocols for Characterization

The following sections provide detailed methodologies for key analytical tests.

Identification Tests

-

Reinecke Salt Test: To 3 mL of a 1-in-100 solution of this compound, add 3 drops of Reinecke salt TS. The formation of a light red precipitate confirms the presence of piperazine.[4]

-

Phosphate Test: A 1-in-100 solution of this compound should respond positively to standard qualitative tests for phosphate ions.[4]

-

Infrared Spectrophotometry: Prepare a potassium bromide disk containing the sample. Record the infrared spectrum and compare it with the reference spectrum of this compound. Both spectra should exhibit similar absorption patterns.[4]

pH Determination

-

Accurately weigh 1.0 g of this compound.

-

Dissolve the sample in 100 mL of purified water.

-

Measure the pH of the resulting solution using a calibrated pH meter. The pH should be between 6.0 and 6.5.[3][4]

Assay (Potentiometric Titration)

-

Accurately weigh about 0.15 g of this compound.

-

Dissolve the sample in 10 mL of formic acid.

-

Add 60 mL of acetic acid (100).

-

Titrate the solution with 0.1 mol/L perchloric acid VS, determining the endpoint potentiometrically.

-

Perform a blank determination and make any necessary corrections.[4]

Water Content (Karl Fischer Method)

The water content is determined using the direct titration method as specified in pharmacopoeial procedures (e.g., Water, Method I <921>).[3] A sample of approximately 0.3 g is typically used.[4] The water content should be between 8.0% and 9.5% for the monohydrate form.[3][4]

Chromatographic Purity (TLC)

-

Solvent System: Prepare a fresh mixture of acetone and 13.5 N ammonium hydroxide (80:20).[3]

-

Plate: Use a thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel.

-

Solutions:

-

Test Solution 1: Prepare a 100 mg/mL solution of this compound in a solvent of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2).

-

Test Solution 2: Dilute 1 mL of Test Solution 1 with 9 mL of the same solvent.

-

Standard Solutions: Prepare standard solutions of USP this compound RS (10 mg/mL), ethylenediamine (0.25 mg/mL), and triethylenediamine (0.25 mg/mL) in the same solvent.[3]

-

-

Procedure:

-

Apply 5-µL portions of each solution to the plate.

-

Develop the chromatogram in the solvent system until the solvent front has moved about three-fourths of the length of the plate.

-

Dry the plate at 105 °C.

-

Spray the plate with a 0.3% solution of ninhydrin in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by a 0.15% solution of ninhydrin in dehydrated alcohol.

-

Dry the plate at 105 °C for 10 minutes and examine.

-

Spray with 0.1 N iodine TS and examine again after 10 minutes.[3]

-

-

Interpretation: Compare the intensity of any secondary spots in the chromatogram of Test Solution 1 with the principal spots in the standard solution chromatograms to ensure they do not exceed the specified limits (0.25%).[3]

References

- 1. This compound CAS#: 14538-56-8 [m.chemicalbook.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound [drugfuture.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Chemical properties of this compound [adanipharma.com]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. benchchem.com [benchchem.com]

- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

An In-depth Technical Guide on the Solubility and Stability of Piperazine Phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of piperazine phosphate in aqueous solutions. The information is curated to support research, development, and formulation activities involving this active pharmaceutical ingredient. This document synthesizes available data on its physicochemical properties, presents experimental protocols for its analysis, and discusses factors influencing its behavior in aqueous media.

Physicochemical Properties of this compound

This compound is the salt formed from the reaction of piperazine, a cyclic diamine, and phosphoric acid. It can exist in various forms, including monophosphate, diphosphate, and as hydrates, which can influence its physical and chemical characteristics.

Solubility Profile

Table 1: Solubility of Piperazine in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 15 |

| 25 | 17.1 (as wt%)[4] |

| 30 | ~20 (estimated from curve)[5] |

| 40 | ~25 (estimated from curve)[5] |

| 60 | ~40 (estimated from curve)[5] |

Note: The data in this table pertains to piperazine, not this compound. This information is provided as a reference for the parent compound.

The solubility of this compound is expected to be significantly influenced by the pH of the aqueous medium due to the basic nature of the piperazine moiety. The pKa values for piperazine are 5.35 and 9.73 at 25°C.[4][6] This suggests that the solubility of this compound will be lowest in the mid-pH range and will increase in acidic conditions due to the formation of the more soluble protonated piperazinium species.

Factors Influencing Solubility

Several factors can affect the aqueous solubility of this compound:

-

pH: As a salt of a weak base, the solubility of this compound is pH-dependent. In acidic solutions, the equilibrium will shift towards the formation of the more soluble protonated forms of piperazine, increasing its solubility.

-

Temperature: Generally, the solubility of solid solutes in water increases with temperature. While specific data for this compound is lacking, this general trend is expected to apply.

-

Common Ion Effect: The presence of a common ion, such as phosphate from a buffer, can decrease the solubility of this compound by shifting the dissolution equilibrium towards the solid state.

-

Polymorphism and Hydration: Different crystalline forms (polymorphs) and hydrated states of this compound can exhibit different solubilities.

Stability Profile of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is crucial for determining its shelf-life and ensuring the safety and efficacy of its formulations. Degradation can occur through several pathways, including hydrolysis, oxidation, and photodegradation.

Degradation Pathways

Piperazine itself is known to be relatively stable, but can degrade under certain conditions. The primary degradation pathways for the piperazine moiety in aqueous solutions include:

-

Oxidative Degradation: In the presence of oxygen and catalysts such as metal ions, piperazine can undergo oxidation. Identified degradation products include ethylenediamine, 2-oxopiperazine, and formylpiperazine.[7]

-

Thermal Degradation: At elevated temperatures, piperazine can degrade. The degradation of an 8 M aqueous solution of piperazine is reported to follow first-order kinetics with a rate constant of 6.1 x 10⁻⁹ s⁻¹ at 150°C.[8][9]

-

Photodegradation: Exposure to UV light can induce the degradation of piperazine.

Table 2: Summary of Piperazine Degradation Studies

| Stress Condition | Key Findings | Reference(s) |

| Oxidative | Degradation enhanced by KOH and inhibited by K₂CO₃. Products include ethylenediamine, 2-oxopiperazine, and formylpiperazine. | [7] |

| Thermal | First-order degradation kinetics observed at high temperatures (135-175°C). | [8][9][10] |

| Photolytic | Degradation occurs upon exposure to UV light. | [11] |

Experimental Protocols

This section outlines detailed methodologies for the determination of solubility and the assessment of stability of this compound in aqueous solutions.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12][13][14][15]

Materials:

-

This compound (of known form, e.g., monophosphate monohydrate)

-

Purified water

-

Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)

-

Thermostatic shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a series of vials containing the different aqueous media.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials until equilibrium is reached (typically 24-72 hours). Periodically sample the supernatant to confirm that the concentration has reached a plateau.

-

After reaching equilibrium, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

Caption: Workflow for Equilibrium Solubility Determination.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the parent compound in the presence of its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for peak shape and resolution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength where piperazine has adequate absorbance (e.g., around 210 nm, as piperazine itself has no strong chromophore, derivatization might be necessary for higher sensitivity).[16][17]

-

Column Temperature: 25°C

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance.[18][19][20][21][22]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the stress conditions for a predetermined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound in aqueous solutions. While qualitative data and information on the parent piperazine molecule are relatively abundant, there is a notable lack of specific quantitative data for this compound itself. The provided experimental protocols offer a framework for generating this critical data, which is essential for the successful development of robust and effective pharmaceutical formulations containing this compound. Further research into the quantitative solubility and stability of different forms of this compound is highly recommended to fill the existing knowledge gaps.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. drugfuture.com [drugfuture.com]

- 3. Chemical properties of this compound [adanipharma.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine [medbox.iiab.me]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]

- 12. who.int [who.int]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 22. sgs.com [sgs.com]

The Historical Application of Piperazine Phosphate in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts, including piperazine phosphate, hold a significant place in the history of anthelmintic research and therapy. First introduced as a treatment for gout due to its ability to dissolve uric acid in vitro, its potent anthelmintic properties were discovered in the early 1950s.[1][2][3] This guide provides an in-depth technical overview of the historical applications of this compound in research, focusing on its use as a primary treatment for nematode infections in both human and veterinary medicine. The document details its mechanism of action, summarizes quantitative data from historical studies, outlines experimental protocols, and provides visualizations of key pathways and workflows.

Core Application: Anthelmintic Therapy

The principal historical application of this compound and its related salts (citrate, adipate, and hexahydrate) was in the treatment of intestinal nematode infections.[1][4] Its high efficacy against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm) made it a frontline therapy for several decades.[1][5] Initial studies in the mid-1950s demonstrated its effectiveness and safety, leading to its widespread use, particularly in children.[1][6]

Mechanism of Action

Piperazine acts as a selective agonist at γ-aminobutyric acid (GABA) receptors on nematode muscle cells.[7][8] This interaction mimics the action of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the muscle cell membrane.[9][10] The resulting flaccid paralysis of the worm prevents it from maintaining its position in the host's gastrointestinal tract, leading to its expulsion by normal peristalsis.[1][8] This mechanism of action is highly selective for nematodes because vertebrates primarily utilize GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[5]

Caption: Mechanism of this compound on Helminth Neuromuscular Junction

Quantitative Data from Historical Studies

The following tables summarize the quantitative data extracted from historical research on the efficacy and dosage of piperazine salts.

Table 1: Efficacy of Piperazine Salts in Human Ascariasis

| Piperazine Salt | Dosage Regimen | Number of Patients | Cure Rate (%) | Reference |

| Piperazine Citrate | Single dose | Children | Data not specified | [6] |

| Piperazine Citrate | Single dose (light infection) | 185 (subgroup) | 53% | [11] |

| Piperazine Citrate | Single dose (moderate infection) | 185 (subgroup) | 31% | [11] |

| Piperazine Citrate | Single dose (heavy infection) | 185 (subgroup) | 36% | [11] |

| Piperazine Adipate | Not specified | Children | Data not specified | [12] |

Table 2: Efficacy of Piperazine Salts in Human Enterobiasis (Pinworm)

| Piperazine Salt | Dosage Regimen | Number of Patients | Cure Rate (%) | Reference |

| Piperazine (unspecified) | 14 consecutive days | 120 | Highly effective | [13] |

| Piperazine-Senna combination | Single dose | 58 | 100% | [14] |

Table 3: Historical Dosages of Piperazine Salts in Humans

| Indication | Piperazine Salt | Age Group | Dosage | Reference |

| Ascariasis | Piperazine Citrate | Children | 75 mg/kg (as hydrate) | [8] |

| Enterobiasis | Piperazine (unspecified) | Not specified | 50 mg/kg/day for 5 days | [1] |

Table 4: Historical Dosages of Piperazine Salts in Veterinary Medicine

| Animal Species | Piperazine Salt | Dosage | Target Parasite | Reference |

| Pigs | Piperazine Dihydrochloride | 200 mg/kg body weight | Ascaris suum, Oesophagostomum spp. | [15] |

| Pigs | Piperazine (base) | 110 mg/kg body weight | Ascaris species | [16] |

| Poultry | Piperazine (base) | 32 mg/kg body weight | Ascaris species | [16] |

| Horses, Swine, Cattle | Piperazine Citrate | 2-3 g per 10 kg body weight in drinking water | Strongylus, Oxyuris, Ascaris, Oesophagostomum, Nematodirus, Ostertagia, Cooperia | [17] |

| Poultry | Piperazine Citrate | 1 g per 1 litre of drinking water for 2 days | Ascaris, Capillaria | [17] |

Experimental Protocols

In Vitro Assessment of Anthelmintic Activity on Ascaris Muscle

This protocol is a composite based on descriptions of early in vitro studies.[9][18][19]

Objective: To observe the paralytic effect of piperazine on isolated Ascaris lumbricoides muscle tissue.

Materials:

-

Live Ascaris lumbricoides worms (obtained from infected hosts, e.g., pigs)

-

Kymograph or similar recording apparatus

-

Isotonic solution (e.g., Tyrode's solution) maintained at 37°C

-

This compound solutions of varying concentrations

-

Acetylcholine solution

-

Dissection tools

Methodology:

-

Preparation of Ascaris Muscle Strip:

-

An adult Ascaris worm is dissected longitudinally to expose the somatic muscle.

-

A strip of the muscle is carefully excised and mounted in a bath containing the isotonic solution.

-

One end of the muscle strip is fixed, and the other is attached to a lever connected to the kymograph to record muscle contractions.

-

-

Induction of Muscle Contraction:

-

Acetylcholine is added to the bath to induce rhythmic contractions of the muscle strip, which are recorded on the kymograph.

-

-

Application of this compound:

-

Once a stable baseline of contractions is established, the isotonic solution is replaced with a solution containing a known concentration of this compound.

-

The effect of piperazine on the muscle contractions is observed and recorded. A cessation or significant reduction in the amplitude of contractions indicates a paralytic effect.

-

-

Dose-Response Evaluation:

-

The experiment is repeated with different concentrations of this compound to determine the dose-dependent nature of the paralytic effect.

-

Caption: Workflow for In Vitro Anthelmintic Activity Assessment

Clinical Trial Protocol for Ascariasis in Children (Historical Reconstruction)

This protocol is a generalized reconstruction based on methodologies implied in historical clinical trial reports from the 1950s and 1960s.[6][11][12]

Objective: To evaluate the efficacy and safety of this compound for the treatment of ascariasis in a pediatric population.

Methodology:

-

Patient Selection:

-

Children within a defined age range (e.g., 2-12 years) with confirmed Ascaris lumbricoides infection.

-

Infection confirmed by microscopic examination of stool samples for the presence of Ascaris eggs.

-

Exclusion criteria would have likely included severe malnutrition, concomitant debilitating diseases, and known allergies to piperazine.

-

-

Study Design:

-

Often a comparative study, with a control group receiving a placebo or a different anthelmintic.

-

Randomization of patients to treatment and control groups.

-

Double-blinding, where neither the investigators nor the patients (or their guardians) knew the assigned treatment.

-

-

Treatment Administration:

-

This compound administered orally, typically as a flavored syrup to improve compliance in children.

-

Dosage calculated based on body weight (e.g., 75 mg/kg of piperazine hydrate).

-

The treatment duration could vary, from a single dose to a course of several days.

-

-

Efficacy Assessment:

-

Collection of stool samples at specified intervals post-treatment (e.g., 7, 14, and 21 days).

-

Microscopic examination of stool samples to determine the absence or presence of Ascaris eggs.

-

A "cure" was typically defined as the complete absence of eggs in post-treatment stool samples.

-

-

Safety Assessment:

-

Monitoring and recording of any adverse effects reported by the patients or their guardians, such as nausea, vomiting, diarrhea, or neurological symptoms.

-

Caption: Logical Workflow of a Historical Anthelmintic Clinical Trial

Conclusion

This compound played a crucial role in the historical management of common intestinal nematode infections. Its well-defined mechanism of action, favorable safety profile for the time, and ease of administration contributed to its extensive use in research and clinical practice for several decades. While newer anthelmintics with broader spectrums of activity have largely superseded it, the historical research on this compound laid a foundation for modern anthelmintic drug development and our understanding of nematode neuromuscular physiology. This guide provides a technical summary of its historical applications, offering valuable insights for researchers and professionals in the field of drug development and parasitology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Piperazine [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine | drug | Britannica [britannica.com]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Treatment of ascariasis in children with a single dose of piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Piperazine used for? [synapse.patsnap.com]

- 8. Piperazine Use in a Case of Recurrent Entero-biliary Ascariasis [japi.org]

- 9. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment of Ascariasis in Children with Piperazine Adipate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajtmh.org [ajtmh.org]

- 14. SINGLE-DOSE TREATMENT OF ENTEROBIASIS—Use of a New Piperazine-Senna Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. rwandafda.gov.rw [rwandafda.gov.rw]

- 18. ajtmh.org [ajtmh.org]

- 19. The effect of piperazine on succinate production by ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]

Piperazine Phosphate: A Technical Overview for Researchers

This technical guide provides an in-depth overview of piperazine phosphate, an anthelmintic agent widely used in veterinary medicine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.

Core Properties of this compound

This compound is the phosphate salt of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1] It is formulated as a salt to improve stability.[2]

| Property | Value | References |

| Chemical Name | This compound | [2][3][4][5] |

| Synonyms | Piperazinium dihydrogen phosphate | [3][4] |

| CAS Number | 14538-56-8 (monophosphate) | [2][3][4][5] |

| 18534-18-4 (monohydrate) | [6][7][8] | |

| 1951-97-9 | [9] | |

| Molecular Formula | C₄H₁₀N₂ · H₃PO₄ | [1][3][5] |

| C₄H₁₀N₂ · H₃PO₄ · H₂O (monohydrate) | [7][8] | |

| Molecular Weight | 184.13 g/mol | [1][2][3][4] |

| 202.15 g/mol (monohydrate) | [7] | |

| Appearance | White crystalline powder | [8] |

| Solubility | Sparingly soluble in water | [8] |

Anthelmintic Mechanism of Action

Piperazine's efficacy as an anthelmintic stems from its effect on the neuromuscular system of susceptible parasites, primarily ascarids (roundworms).[3][5] It functions as a gamma-aminobutyric acid (GABA) receptor agonist.[6][10]

The mechanism involves the following steps:

-

Piperazine mimics the action of GABA, an inhibitory neurotransmitter in nematodes.[6]

-

It binds to GABA receptors on the parasite's muscle cells, increasing the influx of chloride ions.[6]

-

This leads to hyperpolarization of the nerve membrane, making the muscle cells less excitable.[6][11]

-

Unable to maintain their position in the gastrointestinal tract, the paralyzed worms are expelled from the host's body by normal peristaltic activity.[3][6]

Pharmacokinetic Profile

Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[2][3] Peak plasma concentrations are typically reached within 1 to 2 hours.[2] The compound is partly metabolized, and both the unchanged drug and its metabolites are rapidly excreted, primarily through the urine.[2][6]

Table 2: Pharmacokinetic Parameters in Swine and Poultry

| Parameter | Swine | Poultry | References |

| Dose (as base) | 110 mg/kg bw | 32 mg/kg bw | [12] |

| Absorption | Rapidly absorbed | Rapidly absorbed | [2] |

| Peak Plasma Time | ~1 hour | Not specified | [12] |

| Excretion | ~55% in urine, ~16% in feces | >70% within 24 hours | [2] |

| Unchanged Drug in Excreta | 60-80% | High proportion | [2] |

| Withdrawal Period (Meat) | 7 days | Not required | [13] |

Experimental Protocols

Assay of this compound (Potentiometric Titration)

This protocol determines the purity of a this compound sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.15 g of the this compound sample.

-

Dissolution: Dissolve the sample in 10 mL of formic acid.

-

Titration Medium: Add 60 mL of glacial acetic acid.

-

Titration: Titrate the solution with 0.1 mol/L perchloric acid, using a potentiometer to determine the endpoint.

-

Blank Determination: Perform a blank titration with the same quantities of reagents but without the sample.

-

Calculation: Correct the sample titration volume for the blank volume and calculate the percentage of this compound.

Colorimetric Determination in Pharmaceutical Formulations

This method is used for quantifying piperazine in preparations like tablets or syrups.[7]

Methodology:

-

Standard Preparation: Prepare a standard solution of piperazine citrate. Transfer aliquots (e.g., 1.0 to 5.0 mL) into a series of 20 mL volumetric flasks.

-

Sample Preparation: For tablets, weigh and powder an amount equivalent to 100 mg of piperazine. For syrup, measure a volume equivalent to 100 mg. Dissolve in a 100 mL standard flask and make up to volume. Dilute 20 mL of this solution into a 50 mL volumetric flask.[7]

-

Reaction: To each flask (standards and sample), add 2 mL of buffer solution (pH 5.4) and 2 mL of p-benzoquinone solution.[7]

-

Incubation: Allow the reaction to stand for 30 minutes for color development.[7]

-

Measurement: Dilute each flask to volume with distilled water. Measure the absorbance of the colored solutions at 516 nm against a reagent blank.[7]

-

Quantification: Construct a calibration curve from the standards and determine the concentration of piperazine in the sample.

Purity Testing: Heavy Metals

This protocol is a limit test to ensure heavy metal impurities are below a specified threshold.[4]

Methodology:

-

Sample Preparation: Dissolve 2.0 g of this compound in 5 mL of dilute hydrochloric acid and 30 mL of water.

-

pH Adjustment: Add 2 mL of dilute acetic acid, then adjust the pH to 3.3 using sodium hydroxide solution.

-

Final Volume: Add water to make a final volume of 50 mL. This is the test solution.

-

Control Preparation: Prepare a standard lead solution (e.g., 2.0 mL of a 10 ppm standard).

-

Comparison: Perform the heavy metals test according to standard pharmacopeial methods, comparing the color produced by the test solution to that of the control solution. The test solution should not produce a darker color than the control (limit: not more than 10 ppm).[4]

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. parasitipedia.net [parasitipedia.net]

- 3. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Piperazine | drug | Britannica [britannica.com]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound [sitem.herts.ac.uk]

- 11. rwandafda.gov.rw [rwandafda.gov.rw]

- 12. ema.europa.eu [ema.europa.eu]

- 13. drugs.com [drugs.com]

Spectroscopic Analysis of Piperazine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of piperazine phosphate, a compound of interest in pharmaceutical development. The guide focuses on two primary analytical techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols, data interpretation, and visualizations to aid in the characterization of this molecule.

Introduction

This compound is a salt formed from the reaction of piperazine, a cyclic secondary amine, and phosphoric acid. Spectroscopic analysis is crucial for confirming its identity, purity, and structural integrity. IR spectroscopy provides information about the functional groups present, while NMR spectroscopy elucidates the molecular structure and the environment of individual atoms.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The formation of the phosphate salt leads to the appearance of bands associated with the phosphate anion and shifts in the bands of the piperazine moiety, particularly the N-H and C-N vibrations, due to protonation.

Experimental Protocol: IR Spectroscopy

Method: Potassium Bromide (KBr) Disk Method

-

Sample Preparation:

-

Thoroughly dry the this compound sample to remove any residual moisture, which can interfere with the spectrum.

-

Grind 1-2 mg of the dried sample with approximately 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disk.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

IR Spectral Data and Interpretation

The following table summarizes the expected characteristic infrared absorption bands for this compound. The precise positions can vary slightly depending on the experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400-3200 | Broad, Strong | N-H stretching (protonated amine, N-H⁺) |

| ~2950-2800 | Medium-Strong | C-H stretching (aliphatic CH₂) |

| ~1600-1500 | Medium | N-H bending |

| ~1450 | Medium | CH₂ scissoring |

| ~1100-950 | Strong, Broad | P-O stretching (phosphate anion, PO₄³⁻)[1] |

| ~950 | Medium | Ring skeleton structure of piperazine[2] |

| ~600-500 | Medium, Broad | O-P-O bending (phosphate anion)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR provides information on the proton environments, ¹³C NMR on the carbon skeleton, and ³¹P NMR specifically probes the phosphate group.

Experimental Protocols: NMR Spectroscopy

3.1.1. Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound.

-

Sample Dissolution: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of D₂O in a clean, dry NMR tube.

-

Internal Standard: For referencing the chemical shifts, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or an external standard can be used for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% phosphoric acid is typically used[3][4].

3.1.2. Data Acquisition

-

¹H NMR: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

³¹P NMR: This technique is highly specific for the phosphorus nucleus. A proton-decoupled spectrum is usually acquired. The chemical shift is referenced to an external standard of 85% H₃PO₄[3][4].

NMR Spectral Data and Interpretation

The following tables summarize the expected NMR spectral data for this compound.

Table 2: ¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0-3.5 | Singlet | 8H | -CH₂- |

Note: In D₂O, the acidic protons of the phosphate group and the ammonium protons of the piperazine ring will exchange with deuterium and are typically not observed. The four equivalent methylene groups of the piperazine ring are expected to give a single signal.

Table 3: ¹³C NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~40-45 | -CH₂- |

Note: Due to the symmetry of the piperazine ring, a single signal is expected for the four equivalent methylene carbons.

Table 4: ³¹P NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0 | Singlet | PO₄³⁻ |

Note: The chemical shift of the phosphate anion is highly dependent on the pH of the solution. The value is referenced to an external standard of 85% H₃PO₄.[3][4]

Visualizations

The following diagrams illustrate the chemical structure of this compound and the logical workflow of its spectroscopic analysis.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine phosphate, a salt formed from the organic base piperazine and phosphoric acid, is a compound with applications in pharmaceuticals and materials science. The solid-state properties of active pharmaceutical ingredients (APIs) and other functional materials are critically influenced by their crystal structure and polymorphic behavior. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can impact crucial properties such as solubility, stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its known crystalline forms.

Known Polymorphic Forms of this compound

This compound is known to exist in at least two primary forms: a monohydrate and a dihydrogen phosphate. These forms differ in their stoichiometry and crystalline arrangement.

-

This compound Monohydrate ([C₄H₁₂N₂]²⁺·[HPO₄]²⁻·H₂O): This form incorporates one water molecule per formula unit into its crystal lattice.

-

Piperazinium Dihydrogen Phosphate ([C₄H₁₂N₂]²⁺·2[H₂PO₄]⁻): This anhydrous form contains two dihydrogen phosphate anions for each doubly protonated piperazinium cation.

The existence of these different forms highlights the importance of controlling crystallization conditions to obtain the desired solid-state properties.

Crystal Structure Analysis

The precise arrangement of atoms in the crystalline forms of this compound has been determined using single-crystal X-ray diffraction (XRD).

This compound Monohydrate

The crystal structure of this compound monohydrate was determined by Riou, Loiseau, and Ferey.[1] The structure consists of a network of isolated phosphate tetrahedra, doubly protonated piperazinium cations, and water molecules.[1] The piperazinium cations adopt a chair conformation and are stacked along the[2] direction.[1] The stability of the crystal lattice is maintained by a robust network of hydrogen bonds between the oxygen atoms of the phosphate groups and the hydrogen atoms of the piperazinium cations and water molecules.[1]

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.39 Å |

| b | 12.22 Å |

| c | 11.16 Å |

| β | 97.14° |

| Volume | 864 ų |

| Z | 4 |

Source: LookChem[3]

Piperazinium Dihydrogen Phosphate

The crystal structure of piperazinium dihydrogen phosphate reveals a different stoichiometry and packing arrangement.[4] This form crystallizes in the triclinic space group P-1.[4] The structure is characterized by piperazinium dications hydrogen-bonded to dihydrogen phosphate anions.[4]

Table 2: Crystallographic Data for Piperazinium Dihydrogen Phosphate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.023(2) Å |

| b | 7.750(3) Å |

| c | 12.203(4) Å |

| α | 84.668(7)° |

| β | 81.532(7)° |

| γ | 63.174(6)° |

| Volume | 586.0(4) ų |

| Z | 2 |

Source: ResearchGate[4]

Experimental Protocols

The synthesis and characterization of this compound polymorphs involve specific experimental procedures.

Synthesis and Crystallization

3.1.1. This compound Monohydrate

Single crystals of this compound monohydrate can be prepared via a hydrothermal synthesis method.[1]

-

Reactants : A mixture of Al₂O₃, P₂O₅, NH₄F, piperazine, and water in a molar ratio of 1:2:2:5:80 is used.[1]

-

Procedure : The reaction mixture is heated in an autoclave at 443 K for 3 days under autogenous pressure.[1] After cooling, the resulting product is filtered, washed with water, and dried in air.[1] Colorless single crystals suitable for X-ray diffraction can be isolated from the product.[1]

Synthesis workflow for this compound monohydrate.

3.1.2. Piperazinium Dihydrogen Phosphate

Crystals of piperazinium dihydrogen phosphate can be obtained from aqueous solutions with a specific stoichiometry.[4]

-

Reactants : An aqueous solution of piperazine and phosphoric acid with a molar ratio of H₃PO₄ to piperazine greater than approximately 2.[4]

-

Procedure : The reaction mixture is maintained at a fixed temperature between 20-180 °C for about 5 days.[4] Single crystals suitable for XRD are obtained through slow evaporation.[4]

Characterization Methods

3.2.1. Single-Crystal X-ray Diffraction (XRD)

-

Instrumentation : A four-circle diffractometer (e.g., Stoe DIF4) is used for data collection.[1]

-

Data Collection : A suitable single crystal is mounted, and diffraction data are collected at room temperature using Mo Kα radiation.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods (e.g., SHELXS86) and refined by full-matrix least-squares methods (e.g., SHELX76).[1]

3.2.2. Powder X-ray Diffraction (PXRD)

-

Instrumentation : A powder diffractometer with Cu Kα radiation.

-

Sample Preparation : The crystalline powder is gently ground and packed into a sample holder.

-

Data Collection : The diffraction pattern is recorded over a 2θ range (e.g., 5-50°) with a defined step size and scan speed. PXRD is used to identify the crystalline phase and assess sample purity.

3.2.3. Thermal Analysis (TGA/DSC)

-

Instrumentation : A simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Procedure : A small amount of the sample (typically 2-10 mg) is placed in an alumina or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Analysis : TGA measures the change in mass as a function of temperature, providing information on dehydration and decomposition events. DSC measures the heat flow into or out of the sample, revealing thermal transitions such as melting, crystallization, and solid-solid phase transitions.

References

biological activities of piperazine derivatives in medicinal chemistry

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and versatile scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its solubility, basicity, and conformational flexibility, make it a "privileged scaffold" for the design and synthesis of novel therapeutic agents.[1][3] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the field of drug discovery and development.

Anticancer Activities of Piperazine Derivatives

Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[4][5] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical for tumor growth and progression.

Kinase Inhibition

Many piperazine-containing compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases that are frequently dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a common driver of tumorigenesis.[6] Piperazine derivatives have been successfully incorporated into EGFR inhibitors, acting as ATP-competitive agents that block the kinase activity of the receptor.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process.[8] Piperazine-based compounds have been designed to inhibit VEGFR-2 kinase activity, thereby disrupting tumor angiogenesis.[9][10]

Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of novel piperazine derivatives against a wide range of cancer cell lines.[6][11][12] These effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | [11] |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI₅₀ | 1.35 µM | [11] |

| Chalcone-piperazine hybrid (7c) | Hela (Cervical) | IC₅₀ | 0.19 µM | [13] |

| Chalcone-piperazine hybrid (7c) | SGC7901 (Gastric) | IC₅₀ | 0.41 µM | [13] |

| Phenylpiperazine derivative (3p) | A549 (Lung) | IC₅₀ | nanomolar range | [7] |

| Piperazine-thiazolidinone (11) | HepG-2 (Liver) | IC₅₀ | 0.03 µM | [10] |

| Piperazine–chalcone hybrid | - | VEGFR-2 IC₅₀ | 0.57 µM - 1.48 µM | [9] |

| Rhodanine–piperazine hybrid (10) | MCF-7 (Breast) | IC₅₀ | Comparable to Gefitinib | [14] |

| Rhodanine–piperazine hybrid (12) | MCF-7 (Breast) | IC₅₀ | Comparable to Gefitinib | [14] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine (31) | MCF7 (Breast) | IC₅₀ | - | [15] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine (32) | MCF7 (Breast) | IC₅₀ | - | [15] |

| Tin iminodiacetate conjugated with piperazinediium cation (18) | HCT15, HOP62, MCF7 | - | Significant cytotoxicity | [16] |

| Tranylcypromine derivative (67) | KDM1A | IC₅₀ | 0.0890 ± 0.02 µM | [16] |

| Imatinib derivative (69) | K562, HL60 | IC₅₀ | 0.03 µM, 0.02 µM | [16] |

| Benzhydryl piperazine derivative (86) | T47D (Breast) | GI₅₀ | 0.31 µM | [16] |

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance has created an urgent need for the development of new anti-infective agents.[17][18] Piperazine derivatives have shown significant promise in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[19][20]

Antibacterial Activity

The piperazine scaffold has been incorporated into numerous compounds with potent antibacterial properties. These derivatives often exhibit efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17][21]

Antifungal Activity

In addition to their antibacterial effects, certain piperazine derivatives have demonstrated notable antifungal activity against a range of fungal species.[19]

Table 2: Antimicrobial and Antifungal Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity Metric | Value | Reference(s) |

| Chalcone-piperazine moiety | Candida albicans | MIC | 2.22 µg/mL | [17][21] |

| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria | MIC | 1-5 µg/mL | [17][21] |

| Flavone-piperazine hybrid (5b, 5i, 5j, 10s, 10t) | Various bacteria and fungi | MIC | 10 µg/mL | |

| Piperazine hybridized coumarin indolylcyanoenone (11f) | Pseudomonas aeruginosa ATCC 27853 | MIC | 1 µg/mL | [22] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine (6c) | E. coli | MIC | 8 µg/mL | |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine (4, 6c, 6d) | S. aureus | MIC | 16 µg/mL | |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine (6d, 7b) | B. subtilis | MIC | 16 µg/mL | |

| Ciprofloxacin derivative (5h, 5k, 5l) | Ciprofloxacin-resistant P. aeruginosa | MIC | 16 µg/mL | [19] |

| Piperazine compound (RL-308) | MRSA | MIC | 2 µg/mL | [23] |

| Piperazine compound (RL-328) | S. aureus | MIC | 2 µg/mL | [23] |

Antiviral Activities

The structural versatility of the piperazine moiety has also been exploited in the development of antiviral agents.[15] These compounds have shown activity against a range of viruses, including those of significant global health concern.

Table 3: Antiviral Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Value | Reference(s) |

| 1,3,5-Triazine-piperazine (C34) | Potato Virus Y (PVY) | EC₅₀ | 83 µg/mL | [] |

| 1,3,5-Triazine-piperazine (C32) | Potato Virus Y (PVY) | EC₅₀ | 85 µg/mL | [] |

| Flavonol-piperazine sulfonyl (S19) | Tobacco Mosaic Virus (TMV) | Curative EC₅₀ | 110.4 µg/mL | [14] |

| Flavonol-piperazine sulfonyl (S19) | Tobacco Mosaic Virus (TMV) | Protective EC₅₀ | 116.1 µg/mL | [14] |

| 2-phenylpiperazine derivative (25) | Zika Virus (ZIKV) | IC₅₀ | 3.9 µM | [5] |

| 2-methylpiperazine derivative (8) | Dengue Virus (DENV) | IC₅₀ | 10.7 µM | [5] |

| Diarylpyrimidine-piperazine (16) | HIV-1 (Wild-type) | EC₅₀ | 0.0035 µM | [13] |

| Diarylpyrimidine-piperazine (16) | HIV-1 (E138K mutant) | EC₅₀ | 0.0075 µM | [13] |

| Pyranopyridine-piperazine (DO11-37, DO11-42, DO11-45, DO11-46) | Hepatitis B Virus (HBV) | - | Significant reduction in virion production at 1 µM |

Central Nervous System (CNS) Activities

Piperazine derivatives have a long and successful history in the treatment of various CNS disorders.[25][26] Their ability to interact with a multitude of neurotransmitter receptors makes them valuable scaffolds for the development of antipsychotics, antidepressants, anxiolytics, and agents for neurodegenerative diseases.[25][27]

Neurotransmitter Receptor Modulation

The pharmacological effects of piperazine derivatives in the CNS are primarily mediated through their interaction with various neurotransmitter receptors.[28]

-

Dopamine Receptors: Many antipsychotic drugs containing a piperazine moiety exert their effects by antagonizing dopamine D2 receptors.[26]

-

Serotonin Receptors: Piperazine derivatives can act as agonists or antagonists at various serotonin (5-HT) receptor subtypes, contributing to their antidepressant and anxiolytic properties.[28][29]

-

GABA Receptors: The GABAergic system is the primary inhibitory neurotransmitter system in the CNS. Piperazine derivatives can modulate GABAergic neurotransmission, contributing to their anxiolytic and anticonvulsant effects.[28]

Neurodegenerative Diseases

Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[16][][30] These compounds may exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and the inhibition of protein aggregation.

Table 4: CNS Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Target | Activity Metric | Value | Reference(s) |

| Piperidine-piperazine derivative (11) | hH₃R | Kᵢ | 6.2 nM | [30] |

| Piperidine-piperazine derivative (11) | σ₁R | Kᵢ | 4.41 nM | [30] |

| Piperidine-piperazine derivative (11) | σ₂R | Kᵢ | 67.9 nM | [30] |

| Piperazine derivative (16) | hH₃R | Kᵢ | 12.7 nM | [30] |

| Piperazine derivative (16) | σ₁R | Kᵢ | 37.8 nM | [30] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[31]

Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.[3][11][35][36]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

-

Compound Application: Apply a sterile paper disc impregnated with a known concentration of the piperazine derivative to the center of the agar plate.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 18-24 hours at 37°C).

-

Zone Measurement: Measure the diameter of the clear zone of no microbial growth around the disc.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[18][23][27][37]

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the piperazine derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay Application: After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques. The percentage of plaque reduction is calculated relative to a virus control without the compound.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[1][4][9][15][16][22][38][39][40]

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant kinase, a specific peptide substrate, and various concentrations of the piperazine derivative in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP). This is often done using luminescence-based or fluorescence-based detection reagents.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Receptor Binding Assay (Dopamine, Serotonin, GABA)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[2][7][8][20][29]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Competitive Binding: In a microplate, incubate the membranes with a specific radiolabeled ligand and varying concentrations of the unlabeled piperazine derivative.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).

Signaling Pathways and Visualizations

The biological effects of piperazine derivatives are mediated through their interaction with and modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the core components of key pathways targeted by these compounds.

EGFR Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. researchgate.net [researchgate.net]

- 17. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 22. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 25. researchgate.net [researchgate.net]

- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijrrjournal.com [ijrrjournal.com]

- 28. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. researchgate.net [researchgate.net]

- 34. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. commerce.bio-rad.com [commerce.bio-rad.com]

- 39. researchgate.net [researchgate.net]

- 40. Dopamine receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Piperazine Phosphate

Audience: Researchers, scientists, and drug development professionals.